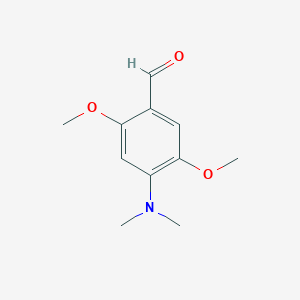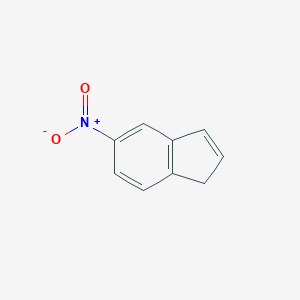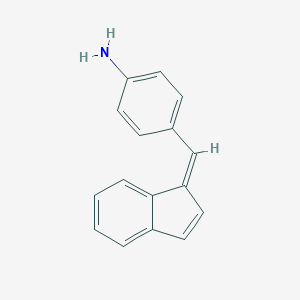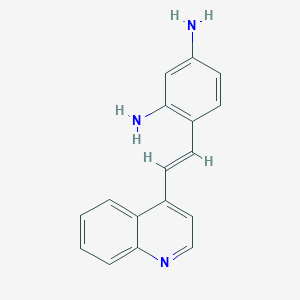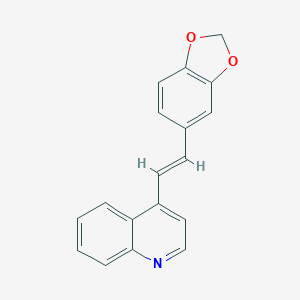
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline, also known as BDVQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. BDVQ is a fluorescent molecule that can be used as a probe for studying biological systems, especially in the field of neuroscience.
作用机制
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is believed to act as a voltage-sensitive fluorescent probe that can detect changes in membrane potential in neurons. It has been shown to selectively label neurons in the brain, allowing researchers to study the activity of specific neuronal pathways. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has also been shown to bind to specific receptors in the brain, such as the serotonin receptor, which may play a role in its mechanism of action.
生化和生理效应
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has been shown to have minimal cytotoxicity and is generally well-tolerated by cells and organisms. It has been used in studies to investigate the physiological effects of various drugs and compounds on neuronal activity. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has also been shown to have a high affinity for specific receptors in the brain, making it an ideal tool for studying the effects of drugs on these receptors.
实验室实验的优点和局限性
One of the main advantages of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is its ability to selectively label neurons in the brain, allowing researchers to study specific neuronal pathways. It is also a relatively simple molecule to synthesize, making it readily available for use in scientific research. However, one limitation of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is its limited solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research involving 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline. One area of interest is the development of new fluorescent probes that can selectively label specific types of neurons in the brain. Another potential direction is the use of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline in drug discovery, as it can be used to screen potential drug candidates for their ability to modulate neuronal activity. Additionally, 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline may have applications in the development of new diagnostic tools for neurological disorders.
合成方法
The synthesis of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline involves the reaction of 2-(1,3-benzodioxol-5-yl)acetaldehyde with 4-aminophenylvinylketone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the quinoline ring. The final product is obtained after purification by column chromatography.
科学研究应用
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has been extensively studied for its potential applications in various fields, including neuroscience, bioimaging, and drug discovery. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is a fluorescent molecule that can selectively label neurons in the brain, making it an ideal probe for studying neuronal activity. It has been used in studies to investigate the role of specific neuronal pathways in various neurological disorders, such as Parkinson's disease and Alzheimer's disease. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has also been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to modulate neuronal activity.
属性
CAS 编号 |
3253-51-8 |
|---|---|
产品名称 |
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline |
分子式 |
C18H13NO2 |
分子量 |
275.3 g/mol |
IUPAC 名称 |
4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoline |
InChI |
InChI=1S/C18H13NO2/c1-2-4-16-15(3-1)14(9-10-19-16)7-5-13-6-8-17-18(11-13)21-12-20-17/h1-11H,12H2/b7-5+ |
InChI 键 |
FHSFBUIJHLVPRQ-FNORWQNLSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC=NC4=CC=CC=C34 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
其他 CAS 编号 |
3253-51-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)

![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)
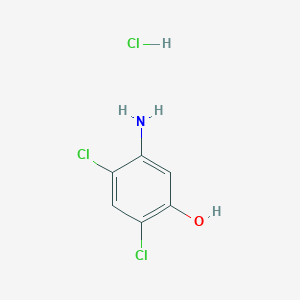
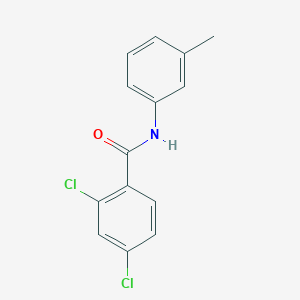
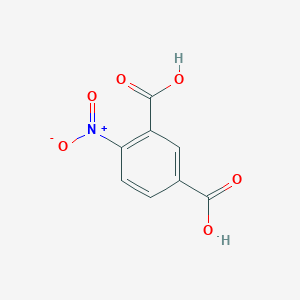
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
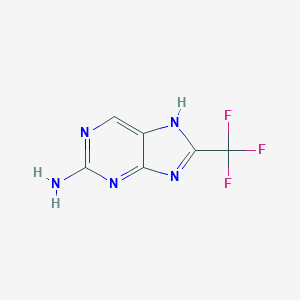
![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
